2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one
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Overview
Description
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopiperidine group and three methyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. One common method includes the condensation of 3-aminopiperidine with 3,5,6-trimethylpyrimidin-4-one in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Alogliptin: Another dipeptidyl peptidase-4 inhibitor with a similar structure.
Uniqueness
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one, with the CAS number 1708370-48-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol. The compound features a pyrimidine ring substituted with an aminopiperidine moiety, which may contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses.
Anticonvulsant Activity
One notable area of research focuses on the anticonvulsant properties of related compounds. For instance, studies have shown that certain analogs exhibit significant anticonvulsant effects in animal models. These studies suggest that modifications to the pyrimidine structure can enhance efficacy against seizures induced by maximal electroshock (MES) .
Table 1: Anticonvulsant Activity of Related Compounds
Compound | ED50 (mg/kg) | Mechanism |
---|---|---|
Compound 1 | 1.7 | N-acetylation inhibition |
Compound 2 | 3.5 | Metabolic stability |
Compound 3 | 5.6 | Potentiation of hexobarbital-induced sleep |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. The presence of the aminopiperidine group may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Study on Anticonvulsant Efficacy :
- Neuropharmacological Research :
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- The aminopiperidine moiety may interact with neurotransmitter systems, potentially modulating excitatory and inhibitory pathways.
- The pyrimidine core could be involved in enzyme inhibition or receptor modulation relevant to its anticonvulsant properties.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H20N4O/c1-8-9(2)14-12(15(3)11(8)17)16-6-4-5-10(13)7-16/h10H,4-7,13H2,1-3H3 |
InChI Key |
DYODDMWGSGWBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N(C1=O)C)N2CCCC(C2)N)C |
Origin of Product |
United States |
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